Benzyl decanoate is an ester. Here is a summary of its fundamental identifying information and physical characteristics [1] [2] [3]:
| Property | Value / Description |
|---|---|
| CAS Number | 42175-41-7 [1] |
| EINECS Number | 255-696-0 [1] [2] |
| Molecular Formula | C17H26O2 [1] |
| Molecular Weight | 262.39 g/mol [1] |
| Synonyms | Decanoic acid, phenylmethyl ester; Benzyl caprate [1] [2] |
| Boiling Point | 345 °C [2] [4] |
| Flash Point | 110 °C [2] [4] |
| Density | 0.956 [2] [4] |
| Odor Description | Very faint, fatty-waxy, remotely floral [4] |
| LogP | 6.02 (estimated) [1] |
| Water Solubility | 0.1487 mg/L @ 25 °C (estimated) [3] |
While a full experimental protocol for synthesis was not available in the search results, here is a established high-performance liquid chromatography (HPLC) method for the separation and analysis of this compound.
HPLC Analysis Protocol [1]
The workflow for this analytical method can be summarized as follows:
The search results did not contain a specific protocol for synthesizing this compound itself. However, one paper detailed the selective oxidation of benzyl alcohol to benzaldehyde, a related compound and a potential precursor in ester synthesis [5].
Key Details of the Oxidation Reaction [5]
The logic of this controlled oxidation reaction is illustrated below:
This compound is used as a flavor and fragrance agent [3]. Regulatory information and usage levels in food categories, as per the European Food Safety Authority (EFSA), are available [3]. It is also commercially available from chemical suppliers, though it is relatively expensive, with one supplier listing 5 mg for $502.02 [4].
Benzyl decanoate is predominantly used in the flavor and fragrance industry. Its faint, fatty-waxy, and floral odor makes it suitable for a wide range of consumer products. Safety assessments have been conducted for this purpose, and usage levels in various food categories have been established [1].
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Dairy Products | 7.00 | 35.00 |
| Fats and Oils | 5.00 | 25.00 |
| Processed Fruit | 7.00 | 35.00 |
| Confectionery | 10.00 | 50.00 |
| Bakery Wares | 10.00 | 50.00 |
| Alcoholic Beverages | 10.00 | 50.00 |
| Ready-to-eat Savouries | 20.00 | 100.00 |
From a toxicological standpoint, the substance is classified in Structure Class I by the fragrance industry, indicating a low risk based on its chemical structure. The estimated daily intake is well below the threshold of concern [1].
This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). A established method uses a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [2].
The experimental workflow for the analysis can be summarized as follows:
While the search results do not provide a specific synthesis protocol for this compound, its name indicates it is the benzyl ester of decanoic acid. Esterification reactions are standard in organic synthesis. A highly relevant and modern protocol for the removal (deprotection) of benzyl ester groups, which is a critical operation in multi-step synthetic sequences (such as in drug development), is available [3].
The following diagram outlines this deprotection protocol, which is also applicable to the related N-benzyloxycarbonyl (Cbz) amine protecting group:
Key Advantages of this Protocol: This method is efficient and practical for laboratory-scale work. It uses NaBH₄/Pd-C in MeOH for in-situ hydrogen generation, avoiding the direct use of hazardous hydrogen gas. NaBH₄ is more moisture-stable, easier to handle, and less expensive than alternative reagents like triethylsilane [3].
The data below is sourced from The Good Scents Company database and related regulatory opinions from the European Food Safety Authority (EFSA) [1].
| Property | Value / Description |
|---|---|
| CAS Number | 42175-41-7 [1] |
| Molecular Formula | C17H26O2 [1] |
| Molecular Weight | 262.39 g/mol [1] |
| Physical Appearance | White solid [1] |
| Boiling Point | 400.0 °C @ 760.0 mm Hg [1] |
| Melting Point | 76.0 °C @ 760.0 mm Hg [1] |
| Flash Point | 109.44 °C (229.00 °F) [1] |
| Water Solubility | 0.1487 mg/L @ 25 °C (estimated) / Insoluble in water [1] |
| logP (o/w) | 6.180 (estimated) [1] |
The following table lists the reported average and maximum usage levels of Benzyl Decanoate as a flavoring agent in various food categories, as per EFSA data [1]. Values are in mg/kg.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Dairy products (excl. category 02.0) | 7.00000 | 35.00000 |
| Fats and oils, and fat emulsions | 5.00000 | 25.00000 |
| Edible ices | 10.00000 | 50.00000 |
| Processed fruit | 7.00000 | 35.00000 |
| Confectionery | 10.00000 | 50.00000 |
| Cereals and cereal products (excl. bakery) | 5.00000 | 25.00000 |
| Bakery wares | 10.00000 | 50.00000 |
| Meat and meat products | 2.00000 | 10.00000 |
| Fish and fish products | 2.00000 | 10.00000 |
| Salts, spices, soups, sauces, salads, etc. | 5.00000 | 25.00000 |
| Foodstuffs for particular nutritional uses | 10.00000 | 50.00000 |
| Non-alcoholic ("soft") beverages | 5.00000 | 25.00000 |
| Alcoholic beverages | 10.00000 | 50.00000 |
| Ready-to-eat savouries | 20.00000 | 100.00000 |
| Composite foods | 5.00000 | 25.00000 |
| Parameter | Value | Context / Significance |
|---|---|---|
| IFRA Recommendation | Up to 8.0000% in the fragrance concentrate | Code of Practice for fragrance usage [1] |
| EFSA Structure Class | I | Indicates low toxicological potential based on chemical structure [1] |
| Threshold of Concern | 1800 μg/person/day | Human exposure threshold for low-risk compounds [1] |
| mTAMDI | 3900 μg/person/day | Theoretical maximum daily intake; exceeds the Threshold of Concern [1] |
| MSDI-EU | 0.35 μg/capita/day | More refined, exposure-based estimate from industry surveys [1] |
The available experimental data is limited to an analytical method for detecting this compound.
This compound can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC) [2].
The following diagram outlines the logical workflow for evaluating the safety of a flavoring substance like this compound, based on the EFSA process referenced in the search results [1].
EFSA safety assessment workflow for flavorings
It is crucial to be aware of the significant limitations in the available data:
To obtain a complete and current safety profile, you should actively seek out the following:
The table below summarizes the key identifiers and estimated physicochemical properties for Benzyl Decanoate found in the search results.
| Property | Value | Notes / Source |
|---|---|---|
| CAS Number | 42175-41-7 | [1] |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.39262 g/mol | [1] |
| XLogP3 | 5.70 (estimated) | This is an atom-additive computational estimate [1]. |
| log P (o/w) | 6.180 (estimated) | An alternative partition coefficient estimate [1]. |
| Water Solubility | 0.1487 mg/L @ 25 °C (est) | Classified as insoluble in water [1] |
| Physical State | White solid (est) | [1] |
| Category | Flavor and fragrance agent | [1] |
For your research context, here is essential background on the reported data:
While the search results do not provide a wet-lab protocol for measuring the logP of this compound, they detail the computational logic behind the XLogP3 method. The following diagram illustrates this atom-additive approach:
Diagram of the atom-additive XLogP3 calculation methodology.
To build a more complete technical dossier on this compound, you could pursue the following avenues:
The table below summarizes the key parameters for a reversed-phase HPLC method suitable for analyzing benzyl decanoate, which can be used for pharmacokinetics and preparative separation of impurities [1].
| Parameter | Specification |
|---|---|
| Analyte | This compound |
| CAS Number | 42175-41-7 |
| Molecular Formula | C17H26O2 [1] |
| Molecular Weight | 262.39 g/mol [1] |
| Recommended Column | Newcrom R1 (low silanol activity) [1] |
| Column Alternative | Smaller 3 µm particles for fast UPLC applications [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |
| MS-compatible Mobile Phase | Acetonitrile, Water, Formic Acid (replace phosphoric acid) [1] |
| logP | 6.02 [1] |
| Application Scale | Analytical to preparative [1] |
This protocol is adapted from the application note for the Newcrom R1 column [1].
The following diagram outlines the logical sequence of the HPLC analysis protocol for this compound.
1. Introduction Benzyl decanoate is an ester compound (CAS Number 42175-41-7) with a molecular formula of C17H26O2 and a molecular weight of 262.394 g/mol [1]. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique ideal for separating non-polar to moderately polar compounds like esters [2] [3]. It operates using a non-polar stationary phase and a polar mobile phase, where separation is driven by hydrophobic interactions [3]. This document details a specific RP-HPLC method for the analysis of this compound, outlining the experimental protocol, expected results, and a workflow for method execution.
2. Materials and Methods
2.1. Chemical and Reagents
2.2. Instrumentation and Chromatographic Conditions The table below summarizes the core parameters for the HPLC method.
Table 1: Chromatographic System and Conditions
| Parameter | Specification | Notes |
|---|---|---|
| HPLC System | Standard HPLC or UPLC System | - |
| Column | Newcrom R1 (or equivalent C18 column) | A special reverse-phase column with low silanol activity [1]. |
| Particle Size | 3 µm | Available for fast UPLC applications [1]. |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid* | *For MS-compatibility, use Formic Acid instead of Phosphoric Acid [1]. |
| Gradient Program | See detailed program below | - |
| Flow Rate | 1.0 mL/min | Adjust if necessary for UPLC columns [1]. |
| Column Temperature | 30 °C | A common starting point for such analyses. |
| Detection | UV-Vis Detector | Wavelength to be specified by the user. |
| Injection Volume | 20 µL | A typical starting volume [4]. |
2.3. Sample Preparation
2.4. System Suitability Prior to sample analysis, ensure the system is suitable by evaluating the following criteria with a standard solution:
The following diagram illustrates the logical workflow for executing this method.
HPLC Method Workflow
3. Expected Results and Data Analysis This method is designed to provide a well-resolved peak for this compound. The following table lists key molecular identifiers and typical chromatographic goals.
Table 2: Analyte Properties and Performance Criteria
| Property / Criteria | Value / Description |
|---|---|
| Molecular Formula | C17H26O2 [1] |
| Molecular Weight | 262.394 g/mol [1] |
| logP | 6.02 [1] |
| CAS Number | 42175-41-7 [1] |
| Expected Peak Shape | Sharp and symmetrical |
| Critical Resolution (Rs) | > 1.5 from nearest peak |
4. Discussion
4.1. Method Scalability and Applications This liquid chromatography method is scalable and can be adapted from analytical-scale analysis to preparative-scale isolation of this compound or its impurities [1]. The method is also suitable for applications in pharmacokinetics [1]. The use of a low silanol activity column like the Newcrom R1 helps in achieving symmetric peak shapes for basic analytes, improving quantification accuracy [1].
4.2. Troubleshooting and Method Adaptation
To provide deeper context for this application note, the following diagram illustrates the core separation mechanism of RP-HPLC.
RP-HPLC Separation Mechanism
The core principle of RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase [3]. The stationary phase is non-polar (e.g., C18 chains bonded to silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile) [3]. More non-polar analytes, like this compound with its high logP of 6.02, have a stronger affinity for the stationary phase and are therefore retained longer on the column [1] [3]. Conversely, polar analytes have a stronger affinity for the polar mobile phase and elute first [3]. This differential partitioning is the basis for separation.
1.0 Introduction Benzyl decanoate is an ester compound found in various natural products and is significant in the flavor and fragrance industries due to its pleasant aroma. It is also used in pharmaceutical preparations. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing such volatile and semi-volatile compounds. HS-SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step, making it highly efficient for analyzing complex matrices [1]. This application note details a validated method for the extraction, separation, and identification of this compound.
2.0 Experimental Design and Workflow The overall analytical procedure, from sample preparation to data analysis, follows the logical workflow illustrated below.
3.0 Materials and Methods
3.1 Reagents and Materials
3.2 Equipment
3.3 Detailed HS-SPME-GC-MS Protocol
3.3.1 Sample Preparation
3.3.2 HS-SPME Extraction
Table 1: Recommended SPME Fiber and Extraction Conditions
| Parameter | Recommended Condition | Alternative / Note |
|---|---|---|
| SPME Fiber | 50/30 μm DVB/CAR/PDMS | 100 μm PDMS for less complex samples [6] |
| Incubation Temp. | 60-70°C | |
| Incubation Time | 5-15 min | |
| Extraction Temp. | 60-70°C | |
| Extraction Time | 30-60 min | |
| Agitation | Enabled |
3.3.3 GC-MS Analysis
Table 2: Exemplary GC-MS Instrument Parameters
| Parameter | Setting |
|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow (e.g., 1.1 mL/min) |
| Oven Program | 40°C (hold 2 min) -> 10°C/min -> 280°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | EI, 70 eV |
| Scan Range | m/z 35 - 450 |
4.0 Method Optimization and Validation The relationships between key SPME parameters and extraction efficiency can be visualized as follows. The optimal conditions often require a balance between these factors.
Key Validation Parameters:
5.0 Data Interpretation
X (μg/g) = (A_x * V_s * C_s) / (A_is * M)
Where: A_x and A_is are the peak areas of this compound and the internal standard, V_s is the volume of internal standard, C_s is its concentration, and M is the sample mass.6.0 Troubleshooting
The table below summarizes the core parameters for analyzing this compound using a reverse-phase Newcrom R1 column [1].
| Parameter | Specification |
|---|---|
| Analyte | This compound |
| CAS Number | 42175-41-7 |
| Molecular Formula | C₁₇H₂₆O₂ |
| Molecular Weight | 262.394 g/mol |
| Theoretical LogP | 6.02 |
| Column | Newcrom R1 |
| Column Dimensions | Information missing from search results; standard dimensions (e.g., 4.6 x 150 mm, 5 µm) often used. |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, and Formic Acid (replace Phosphoric Acid) |
| Detection | Suitable for UV and Mass Spectrometry (after acid substitution) |
Here is a step-by-step protocol for the analysis, compiled from the available application note and general HPLC practices [1].
1. Mobile Phase Preparation - Prepare the mobile phase by mixing Acetonitrile and Water in the ratio specified in the application note (the exact percentage was not explicitly stated in the search results). - Add 0.1% (v/v) Phosphoric Acid (H₃PO₄) to the aqueous portion. For example, to make 1 liter, add 1 mL of phosphoric acid to the water before mixing with acetonitrile. - For MS-detection: Replace Phosphoric Acid with 0.1% (v/v) Formic Acid.
2. Column Equilibration - Install the Newcrom R1 column in the HPLC system thermostatted at room temperature (e.g., 25°C). - Prime the system with the prepared mobile phase and set the flow rate to 1.0 mL/min (a common flow rate for 4.6 mm ID columns). - Allow the mobile phase to flow through the column until a stable baseline is achieved, typically for 30-60 minutes.
3. Sample Preparation - Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile. - Filter the solution through a 0.45 µm (or 0.22 µm) membrane filter to remove particulate matter.
4. System Operation and Injection - Set the UV detector to a suitable wavelength (210 nm is common for compounds without a strong chromophore). - Perform an injection of the prepared sample using an appropriate injection volume (e.g., 5-20 µL).
5. Data Analysis - Identify the peak corresponding to this compound based on its retention time. - Integrate the peak to calculate parameters like area, height, and width for quantification or purity assessment.
Scalability and UPLC Option: The method is scalable from analytical to preparative scale for isolating impurities. For faster Ultra Performance Liquid Chromatography (UPLC) applications, the Newcrom R1 column is also available with smaller 3 µm particles [1].
Newcrom R1 Column Properties: The Newcrom R1 is a reverse-phase column with low silanol activity. A key feature is its wide operational pH range from 1.0 to 10.0, making it robust for various methods [2].
The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from preparation to data analysis.
It is important to note the following limitations based on the search results:
For a method ready for use in a regulated environment, I would recommend contacting the column manufacturer (SIELC Technologies) directly to request the actual experimental chromatographic data for this compound [1].
Thermochromic materials change color in response to temperature fluctuations. This property is leveraged in various applications, from forehead strip thermometers and battery testers to novelty items like color-changing cups and textiles [1]. Unlike incandescence, where objects glow at high temperatures, thermochromic effects occur at lower temperatures through reversible changes in a material's molecular or crystalline structure [1]. There are two primary mechanisms for this effect, one utilizing liquid crystals and the other using organic leucodyes [1].
Thermochromic Liquid Crystals (TLCs) are used for precise temperature measurements within specific bands, such as in strip thermometers. Their molecules are arranged in layered phases (nematic and smectic). When temperature changes, the distance between these layers alters, changing how light reflects and interferes. This results in a visible color shift across the spectrum. Typically, TLCs are micro-encapsulated into polymers for application [1].
Leucodyes (or leuco dyes) are carbon-based organic compounds that switch between a colorless (leuco) and a colored form based on temperature. This binary switch is less precise than TLCs but is suitable for applications indicating a simple "hot" or "cold" state. They are commonly used in novelty products, hypercolor T-shirts, and thermal receipt paper due to their ease of application via printing techniques like screen printing [1].
This compound is an ester compound. While its established use is as a flavor and fragrance agent, its physical properties make it a candidate for investigation as a solvent or co-solvent in thermochromic systems, particularly those based on leucodyes [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Thermochromic Formulations |
|---|---|---|
| CAS Number | 42175-41-7 | Unique compound identifier [2]. |
| Molecular Formula | C₁₇H₂₆O₂ | Defines molecular structure and weight (262.39 g/mol) [2]. |
| Physical State | White solid (at room temperature) | Determines handling and processing requirements [2]. |
| Melting Point | 76.0 °C | Suggests a useful liquid range for formulations that undergo phase changes near this temperature [2]. |
| Boiling Point | 400.0 °C | Indicates high thermal stability for processing [2]. |
| Solubility in Water | 0.1487 mg/L @ 25 °C | Highly hydrophobic; requires non-aqueous formulation systems [2]. |
| logP (o/w) | 6.180 (est.) | Confirms high lipophilicity [2]. |
Given the absence of a direct protocol, the following is a proposed methodological framework based on general thermochromic principles and the properties of this compound.
This protocol outlines the development of a thermochromic ink or coating where this compound may act as a solvent or co-solvent.
1. Materials:
2. Equipment:
3. Procedure: 1. Preparation of Solvent Phase: Melt this compound (if solid) and mix it with the primary solvent at a predetermined ratio (e.g., 1:1, 1:2 w/w). 2. Dissolution of Active Components: * In one container, dissolve the leucodye (0.5-2.0% w/w) in the solvent mixture with gentle heating and stirring. * In a separate container, dissolve the color developer (2.0-8.0% w/w) in the solvent mixture. 3. Mixing: Slowly combine the two solutions while stirring to avoid premature coloration. 4. Binder Incorporation: Gradually add the polymer binder (15-30% w/w) to the combined solution. Stir continuously until a homogeneous mixture is achieved. Use an ultrasonic bath to de-aerate and ensure uniformity. 5. Application and Curing: Apply the formulated ink onto the target substrate using a draw-down bar to achieve a uniform thickness. Allow the coating to air-dry or cure as per the binder's specifications. 6. Activation Testing: Test the thermochromic response by applying controlled heat (e.g., with a hot air gun or by placing on a heated surface) and observe the color change.
The following workflow diagram summarizes the experimental preparation process.
Diagram 1: Experimental Workflow for Thermochromic Formulation
1. Color Transition Temperature: * Method: Use a hot stage coupled with a spectrophotometer or colorimeter. Measure the CIELab* coordinates as the temperature is increased at a controlled rate (e.g., 1°C/min). * Data Analysis: The transition temperature (Tₜᵣₐₙₛ) can be defined as the temperature at which 50% of the total color change occurs.
2. Kinetic Studies: * Method: Use isothermal experiments. Quickly bring the sample to a target temperature above Tₜᵣₐₙₛ and monitor the color intensity (e.g., at λₘₐₓ) over time. * Data Analysis: Fit the data to a kinetic model (e.g., exponential decay) to determine the rate constant of the color change.
While thermochromism is not a biological signaling pathway, the molecular interactions in a leucodye system can be conceptualized as a "signaling" cascade triggered by thermal energy. The following diagram illustrates this logical sequence.
Diagram 2: Logical Flow of Molecular Interactions in a Leucodye System
Table 2: Key Parameters for a Hypothetical Leucodye Formulation with this compound
| Formulation Variable | Typical Range | Proposed Experimental Variation | Measured Output |
|---|---|---|---|
| This compound | 10 - 40% (w/w of solvent phase) | 10%, 25%, 40% | Transition Temperature, Color Intensity |
| Leucodye | 0.5 - 2.0% (w/w of total) | 0.5%, 1.0%, 2.0% | Color Hue, Intensity |
| Color Developer | 2.0 - 8.0% (w/w of total) | 4.0% (fixed for initial trials) | Transition Sharpness, Reversibility |
| Solvent Type | Long-chain alkane, fatty acid ester | Compare with and without this compound | Hysteresis, Stability |
| Target Tₜᵣₐₙₛ | 30 - 45 °C | Vary Developer/Dye ratio | Actual Tₜᵣₐₙₛ |
A significant challenge is the lack of documented evidence specifically linking this compound to thermochromic performance. Initial research should focus on:
This document provides a foundational framework for investigating this compound within thermochromic formulations. While not a confirmed active ingredient, its physicochemical profile suggests it could be a valuable component in the solvent matrix of a leucodye system. The proposed protocols and characterization methods are designed to guide researchers in systematically exploring its potential, quantifying its effects, and developing novel, functional thermochromic materials for various applications.
This document outlines a detailed protocol for the quantification of Benzyl Decanoate (CAS 42175-41-7) in biological matrices to support pharmacokinetic studies. The method is adapted from a published HPLC application and expanded with standard pharmacokinetic study design elements [1] [2] [3].
1. Experimental Workflow Overview The following diagram illustrates the complete workflow for the pharmacokinetic study and bioanalysis of this compound.
2. Detailed Methodology
2.1. Reagents and Materials
2.2. Sample Preparation Protocol (Plasma)
2.3. HPLC Instrumentation and Conditions The table below summarizes the core HPLC conditions. This method is scalable and can be adapted for preparative isolation of impurities [1].
Table 1: HPLC Analytical Conditions
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid* |
| Detection | UV-Vis or PDA (MS-compatible with formic acid) |
| Flow Rate | 1.0 mL/min (To be optimized) |
| Injection Volume | 10 µL (To be optimized) |
| Column Temperature | Ambient (or controlled, e.g., 30°C) |
2.4. Pharmacokinetic Study Design The following table outlines key considerations for designing an in vivo pharmacokinetic study for this compound, based on general principles [2] [3].
Table 2: Key Elements of a PK Study Design
| Element | Consideration & Recommendation |
|---|---|
| Species | Typically two species: one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, minipig) [3]. |
| Group Size | Minimized for ethics but sufficient for statistics. N=5-6 is often a starting point for a self-controlled study [2]. |
| Dosing Route | Match intended clinical route (e.g., Oral - PO). Intravenous (IV) dosing is needed to determine absolute bioavailability [3]. |
| Sample Collection | Serial blood sampling over 3-5 elimination half-lives. Schedule: e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose [2]. |
| Data Analysis | Non-Compartmental Analysis (NCA) using software like R (as detailed in the provided tutorial [2]). |
3. Data Analysis and Pharmacokinetic Parameters The relationship between the analyte's peak area and its concentration is established using a calibration curve. The key pharmacokinetic parameters estimated from the concentration-time data are listed below.
Table 3: Key Pharmacokinetic Parameters from NCA
| Parameter | Description & Formula (if applicable) |
|---|---|
| C~max~ | Maximum observed plasma concentration. |
| T~max~ | Time to reach C~max~. |
| AUC~0-t~ | Area Under the Curve from time zero to the last measurable time point, calculated using the linear trapezoidal rule [2]. |
| AUC~0-∞~ | AUC from zero to infinity. AUC~0-∞~ = AUC~0-t~ + (C~t~/λ~z~), where C~t~ is the last measurable concentration. |
| t~1/2~ | Elimination half-life. t~1/2~ = ln(2)/λ~z~, where λ~z~ is the terminal elimination rate constant. |
| CL | Clearance. For IV dosing: CL = Dose / AUC~0-∞~. |
| V~d~ | Volume of Distribution. For IV dosing: V~d~ = CL / λ~z~. |
| F | Bioavailability (for extravascular routes). F = (AUC~PO~ * Dose~IV~) / (AUC~IV~ * Dose~PO~) × 100%. |
This compound is a chemical compound with significant interest in pharmaceutical, cosmetic, and chemical industries. This ester compound is characterized by its molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.394 g/mol. The compound exhibits high lipophilicity with a calculated logP value of 6.02, indicating its hydrophobic nature and potential for bioaccumulation. The CAS registry number for this compound is 42175-41-7, with additional identifiers including EINECS 255-696-0 and the synonym "Decanoic acid, phenylmethyl ester" [1].
In analytical chemistry, particularly in pharmaceutical development and quality control, precise and reliable HPLC methods are essential for the quantification and monitoring of compounds like this compound. The development of such methods requires careful consideration of the compound's chemical properties, appropriate mobile phase selection, and chromatographic conditions to achieve optimal separation, detection, and quantification. These application notes provide detailed protocols and methodological considerations for the analysis of this compound using a reversed-phase HPLC system with acetonitrile-water-phosphoric acid mobile phase, addressing both fundamental and advanced aspects of the analytical process.
The separation of this compound can be effectively achieved using reversed-phase chromatography with specific conditions tailored to the compound's chemical properties. Based on established methodologies, the following parameters have been optimized for reliable analysis:
Stationary Phase: The method utilizes a Newcrom R1 HPLC column, which is a specialized reverse-phase column with low silanol activity. This column chemistry is particularly suitable for compounds like this compound, as it minimizes secondary interactions that could lead to peak tailing or poor resolution. For applications requiring faster analysis times, columns with smaller 3 µm particles are available for UPLC applications [1].
Mobile Phase Composition: The optimized mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. The acetonitrile-to-water ratio should be adjusted based on the specific separation requirements, but a balanced mixture typically provides optimal retention and peak shape for this compound. The phosphoric acid serves to acidify the mobile phase, which is particularly important for suppressing ionization of acidic or basic impurities and improving peak shapes [1].
Detection Considerations: For methods coupled with mass spectrometry (MS), phosphoric acid must be replaced with formic acid to ensure MS compatibility. This substitution is necessary as phosphoric acid is non-volatile and can cause contamination and signal suppression in MS systems [1].
Table 1: Optimal Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (reverse phase with low silanol activity) |
| Particle Size | Standard 5 µm or 3 µm for UPLC applications |
| Mobile Phase | Acetonitrile:Water:Phosphoric acid (exact ratio to be optimized) |
| Acid Modification | Phosphoric acid (0.03-0.1%) for UV detection; Formic acid for MS detection |
| Flow Rate | 0.75-1.0 mL/min (standard column) |
| Analysis Mode | Isocratic or gradient elution possible |
| Applications | Analytical quantification, preparative separation, pharmacokinetic studies |
Method development for this compound analysis follows a systematic approach to ensure robust and reproducible results. The experimental design should consider several critical factors:
Factor Screening: Initial experiments should identify the most influential parameters affecting the separation of this compound. Key factors typically include the percentage of acetonitrile in the mobile phase, the concentration of acid modifier (phosphoric acid), and the flow rate. Each of these parameters can significantly impact retention time, peak symmetry, and resolution [2].
Experimental Design: A Box-Behnken design provides an efficient framework for optimizing multiple factors simultaneously. This response surface methodology allows for the evaluation of both main effects and interaction effects between variables, enabling the identification of optimal conditions with a reduced number of experimental runs compared to traditional one-factor-at-a-time approaches [2].
Response Monitoring: During method optimization, critical quality attributes such as retention time, tailing factor, and resolution from potential impurities or degradation products should be carefully monitored. These responses serve as indicators of method performance and guide the optimization process toward robust operating conditions [2].
The following workflow diagram illustrates the systematic approach to HPLC method development and optimization for this compound analysis:
Proper preparation of the mobile phase is critical for reproducible chromatographic performance. The following protocol details the preparation of 1 liter of acetonitrile-water-phosphoric acid mobile phase:
Materials Required: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%, HPLC-grade), measuring cylinders (100 mL and 1 L), volumetric flask (1 L), vacuum filtration apparatus with 0.2 µm membrane, and storage bottle.
Step-by-Step Procedure:
Important Considerations: When preparing mobile phases, it is essential to note that volume changes may occur upon mixing different solvents. For instance, mixing 500 mL of water with 500 mL of acetonitrile does not typically yield 1000 mL of solution due to solvent contraction. For highest precision, the mobile phase should be prepared by mixing measured volumes of each component rather than using a volumetric flask for the final mixture [3].
Proper configuration of the HPLC system ensures reliable operation and high-quality data. The following protocol describes the system setup and sample analysis:
Instrument Preparation:
Sample Preparation:
Chromatographic Analysis:
Table 2: Troubleshooting Guide for Common HPLC Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Peak Tailing | Secondary interactions with stationary phase, incorrect mobile phase pH | Use low silanol activity column, adjust acid concentration, ensure proper column temperature |
| Retention Time Shift | Mobile phase composition variation, column degradation, temperature fluctuations | Standardize mobile phase preparation, use column thermostat, monitor system performance |
| High Backpressure | Blocked frits, particulate matter in mobile phase or samples | Filter mobile phase and samples, use in-line filters, flush system according to manufacturer guidelines |
| Baseline Noise | Air bubbles, contaminated mobile phase, detector lamp issues | Degas mobile phase, use HPLC-grade solvents, replace UV lamp if necessary |
Method validation establishes that the analytical method is suitable for its intended purpose. The following validation parameters should be assessed for the this compound HPLC method:
Specificity refers to the method's ability to measure the analyte accurately in the presence of potential interferents. For this compound analysis, specificity should be demonstrated by:
Resolution from impurities: The method should successfully resolve this compound from known impurities, degradation products, and matrix components. This is particularly important for stability-indicating methods where degradation products may co-elute with the main peak [2].
Forced degradation studies: Stress this compound under various conditions including acid hydrolysis (0.5 M HCl at 70°C), base hydrolysis (0.5 M NaOH at 70°C), oxidative stress (0.3% H₂O₂ at room temperature), thermal stress (105°C), and photolytic stress (UV exposure). Demonstrate that the method can separate this compound from its degradation products formed under these conditions [2].
The linear relationship between analyte concentration and detector response should be established over the intended working range:
Linearity: Prepare and analyze at least five concentrations of this compound over the expected working range (e.g., 5-50 µg/mL). The correlation coefficient (r²) should be ≥0.999, demonstrating excellent linearity [2].
Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) using signal-to-noise ratio methods. The LOD is typically determined at a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1 [4].
Accuracy and precision are fundamental validation parameters that ensure the method generates reliable and reproducible results:
Accuracy: Assess using recovery studies by spiking known amounts of this compound into placebo or sample matrix. Recovery should be in the range of 99.44-100.76%, demonstrating minimal bias in the measurements [2].
Precision: Evaluate at multiple levels including repeatability (multiple injections of the same preparation), intermediate precision (different days, analysts, or instruments), and reproducibility. The relative standard deviation (RSD) for peak areas should be ≤2.0% for the method to be considered precise [2].
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters:
Deliberate variations: Systematically alter key method parameters including mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). Monitor the impact on critical method responses including retention time, tailing factor, and resolution [2].
Statistical analysis: Use experimental design methodologies to evaluate the significance of factor effects on method responses. The method can be considered robust when variations in factors within expected operational ranges do not significantly affect method performance [2].
The following diagram illustrates the key components of method validation and their relationships:
The HPLC method for this compound using acetonitrile-water-phosphoric acid mobile phase has diverse applications across multiple scientific disciplines:
Pharmaceutical Analysis: The method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. It can be applied to assess drug content, uniformity, and stability in various dosage forms. The method's robustness makes it appropriate for quality control applications in pharmaceutical manufacturing [1].
Stability-Indicating Assays: The method can serve as a stability-indicating technique for monitoring this compound degradation under various stress conditions. By separating the parent compound from its degradation products, the method enables studies of decomposition kinetics and shelf-life prediction, essential for pharmaceutical development [2].
Pharmacokinetic Studies: With appropriate sensitivity, the method can be adapted for pharmacokinetic applications, including the monitoring of this compound levels in biological fluids. Method modifications may be required for complex matrices, such as protein precipitation or extraction steps to minimize matrix effects [1].
Environmental Monitoring: The principles of this method could be extended to monitor this compound in environmental samples, leveraging the compound's lipophilic nature. Similar chromatographic approaches have been successfully applied to pesticide analysis in water samples using carbonaceous adsorbents [5].
The HPLC method for this compound analysis using acetonitrile-water-phosphoric acid mobile phase provides a robust, reliable, and reproducible approach for quantifying this compound in various matrices. The method's development through systematic optimization, particularly using experimental design principles, ensures optimal chromatographic performance with well-resolved peaks and appropriate retention characteristics.
The validation data demonstrate that the method exhibits excellent specificity, linearity, accuracy, and precision within the defined operating ranges. The robustness of the method to small variations in operational parameters makes it particularly suitable for quality control environments where consistent performance is essential.
For researchers implementing this method, attention to mobile phase preparation techniques and system suitability testing is critical for achieving reproducible results. Additionally, the method can be adapted for specific applications through appropriate validation exercises to ensure fitness for purpose.
This compound is a carboxylic acid ester with the formula C17H26O2 and a molecular weight of 262.39 g/mol [1]. Below is a summary of its key physical properties, which are essential for identification, purification, and handling [2] [1].
| Property | Value / Description |
|---|---|
| CAS Number | 42175-41-7 [2] [1] |
| Other Names | Benzyl caprate; Decanoic acid benzyl ester [2] [1] |
| Appearance | Colorless oily liquid [1] |
| Odor | Very faint, fatty-waxy, remotely floral [1] |
| Boiling Point | 345 °C [2] [1] |
| Density | 0.956 [2] [1] |
| Flash Point | 110 °C [2] [1] |
| Refractive Index | 1.489 [2] |
This compound can be synthesized through several esterification pathways. The table below compares three primary methods, highlighting their advantages and limitations to help select the most appropriate one for your research goals [3] [4] [5].
| Method | Principle | Reactants | Typical Conditions | Key Characteristics |
|---|---|---|---|---|
| Fischer Esterification [3] [4] | Direct, acid-catalyzed condensation | Decanoic acid, Benzyl alcohol [3] | Acid catalyst (e.g., H₂SO₄), heat [4] [5] | Reversible reaction; requires excess alcohol or water removal for high yield [4]. |
| From Acid Chloride [3] [5] | Reaction with a more reactive carboxylic acid derivative | Decanoyl chloride, Benzyl alcohol [3] | Room temperature or gentle warming [3] [5] | Fast, irreversible; produces corrosive HCl gas [3] [5]. |
| From Benzyl Chloride [6] | Nucleophilic substitution | Decanoic acid, Benzyl chloride, Catalyst [6] | Catalyst (e.g., quaternary ammonium carboxylate), 10-200°C [6] | Avoids use of benzyl alcohol; in-situ generation of benzyl chloride possible [6]. |
This protocol provides a detailed procedure for the synthesis of this compound via the Fischer Esterification method, which is a classic and widely accessible approach for researchers [4] [7].
Title: Detailed Procedure for the Synthesis of this compound via Fischer Esterification
Principle: This method involves the direct acid-catalyzed condensation of decanoic acid with benzyl alcohol to yield this compound and water. The reaction is equilibrium-controlled, and the yield is driven to completion by using an excess of one reagent and removing the water byproduct [4] [7].
Materials:
Procedure:
Upon successful synthesis, you will obtain this compound as a colorless oily liquid [1]. The following table outlines key spectroscopic signatures expected for the compound.
| Technique | Expected Key Signals / Data |
|---|---|
| IR Spectroscopy | Strong C=O stretch ~1735-1745 cm⁻¹ (ester carbonyl); C-O stretches ~1000-1300 cm⁻¹ [3]. |
| ¹H NMR | δ 7.25-7.40 ppm (m, 5H, Ar-H); δ 5.10 ppm (s, 2H, -OCH₂-Ph); δ 2.30 ppm (t, 2H, -C(O)CH₂-); δ 1.60 ppm (m, 2H, -C(O)CH₂CH₂-); δ 1.25 ppm (br s, 12H, -(CH₂)₆-); δ 0.88 ppm (t, 3H, -CH₃) [2]. |
| GC-MS | Molecular ion peak m/z = 262 [M]⁺. |
Benzyl decanoate is an ester used as a flavor and fragrance agent [1]. Here are its key identifiers:
| Property | Description |
|---|---|
| CAS Number | 42175-41-7 [1] |
| Molecular Formula | C₁₇H₂₆O₂ [1] |
| Molecular Weight | 262.39 g/mol [1] [2] |
| Regulatory Status | Authorized as a food flavouring in the EU [1]. |
In the United States, substances added to food are regulated either as Food Additives (requiring pre-market approval) or as Generally Recognized as Safe (GRAS) substances [3] [4]. The specific regulatory status of this compound (FDA-approved food additive or GRAS) is not explicitly detailed in the search results.
The following table summarizes the recommended usage levels of this compound in various food categories, as per industry data. These levels represent the "normal" (average) and "maximum" (95th percentile) usage in mg per kg of food [1].
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Dairy products (excluding category 02.0) | 7.00000 | 35.00000 |
| Fats and oils, fat emulsions | 5.00000 | 25.00000 |
| Edible ices | 10.00000 | 50.00000 |
| Processed fruit | 7.00000 | 35.00000 |
| Confectionery | 10.00000 | 50.00000 |
| Cereals and cereal products (excluding bakery) | 5.00000 | 25.00000 |
| Bakery wares | 10.00000 | 50.00000 |
| Meat and meat products | 2.00000 | 10.00000 |
| Fish and fish products | 2.00000 | 10.00000 |
| Salts, spices, soups, sauces, etc. | 5.00000 | 25.00000 |
| Food for particular nutritional uses | 10.00000 | 50.00000 |
| Non-alcoholic ("soft") beverages | 5.00000 | 25.00000 |
| Alcoholic beverages | 10.00000 | 50.00000 |
| Ready-to-eat savouries | 20.00000 | 100.00000 |
| Composite foods | 5.00000 | 25.00000 |
The overall recommended maximum usage level in the fragrance concentrate is 8.00% [1].
This compound can be analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a generalized protocol adapted from the search results [2].
| Parameter | Description |
|---|---|
| Objective | To separate and quantify this compound in a sample. |
| Analytical Technique | Reverse-Phase HPLC (or UPLC for faster analysis). |
| Column | Newcrom R1 (or similar reverse-phase column with low silanol activity). 3µm particle columns suitable for UPLC applications [2]. |
| Mobile Phase | Acetonitrile (MeCN) and Water, modified with Phosphoric Acid. For MS-compatibility: replace Phosphoric Acid with Formic Acid [2]. |
| Detection | UV/VIS or Mass Spectrometry (MS). |
| Sample Preparation | (Specifics not detailed in sources) Dissolve or extract sample in a solvent compatible with the mobile phase. Filter before injection. |
| Method Note | This LC method is scalable and can be adapted for preparative isolation of impurities [2]. |
The workflow for this analytical process is outlined below:
The information presented is from compiled public sources and intended for research and development guidance. Always verify the regulatory status of this compound in your target market and comply with all local regulations before using it in any food product.
The table below summarizes the key physical and chemical properties of Benzyl Decanoate (CAS 42175-41-7) from supplier databases and safety evaluations [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Names | This compound; Benzyl caprate; Decanoic acid phenylmethyl ester [2] |
| CAS Number | 42175-41-7 [1] [2] |
| Molecular Formula | C₁₇H₂₆O₂ [1] [2] |
| Molecular Weight | 262.39 g/mol [1] [2] |
| Physical Form | Colorless oily liquid [2] |
| Odor Description | Very faint, fatty-waxy, remotely floral [2] |
| Boiling Point | 345 °C / 400 °C (different sources) [1] [2] |
| Flash Point | 110 °C [2] |
| Water Solubility | 0.1487 mg/L @ 25 °C (estimated); Insoluble in water [1] |
| log P (o/w) | 6.180 (estimated) [1] |
| Stability & Handling | Stable under recommended storage conditions. No specific GHS hazard classification found [1]. |
Safety in Use: As a flavor and fragrance agent, it is recommended for use up to 8.0000% in the fragrance concentrate. Its usage levels in various food categories, along with its Threshold of Concern and Structure Class I classification, support its profile as a relatively low-hazard substance under normal use conditions [1].
No direct kinetic data for this compound hydrolysis was found. However, studies on structurally similar benzyl esters provide a strong basis for predicting its behavior, as hydrolysis occurs at the same ester functional group.
The following table summarizes the degradation kinetics of Benzyl Nicotinate, which can serve as a useful model [3].
| Parameter | Details / Value |
|---|---|
| Ester Studied | Benzyl Nicotinate [3] |
| Kinetic Order | Pseudo first-order kinetics [3] |
| pH-Rate Profile | Hydroxide ion catalyzed. No degradation observed at pH 2.0-3.0; significant degradation at pH 7.4-10.0 [3]. |
| Rate Constant (kobs) at 50°C | Increases with pH: 0.0051 min⁻¹ (pH 7.4) to 0.2221 min⁻¹ (pH 10.0) [3]. |
| Half-Life (t1/2) at 50°C | Decreases with pH: 135.9 min (pH 7.4) to 3.1 min (pH 10.0) [3]. |
| Activation Energy (Ea) | 70.7 kJ/mol (at pH 7.4) and 55.0 kJ/mol (at pH 9.04) [3]. |
| Buffer & Salt Effects | No general base catalysis observed. No kinetic salt effect observed [3]. |
| Solvent Effect | Degradation rate significantly decreased with the addition of co-solvents like glycerol or polyethylene glycol 400 [3]. |
Here are answers to common experimental questions based on the available information.
How should I design an experiment to study this compound hydrolysis? You can adapt a validated protocol from the study on benzyl nicotinate [3].
What are the critical factors to control in the hydrolysis experiment? The research on related compounds highlights several key factors [3]:
The degradation is too fast/slow under my conditions. How can I modify it?
What analytical techniques can I use to identify the degradation products?
The diagram below outlines a general workflow for studying benzyl ester hydrolysis, integrating the methodologies discussed.
The table below outlines common issues encountered during benzyl decanoate synthesis via Fischer esterification, their likely causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Conversion / Yield | Incorrect acid catalyst amount [1] | Use precise, catalytic H₂SO₄ (0.05 molar ratio to alcohol). Excess acid promotes benzyl alcohol polymerization [1]. |
| Insufficient reaction time or temperature [1] | Extend reflux time (e.g., 14 hours). Ensure reaction mixture is at a consistent reflux [1]. | |
| Equilibrium limitation | Use a 5-fold molar excess of decanoic acid to drive the reaction forward [1]. | |
| Difficult Purification / Emulsion | Close density of ester and water [1] | Add salt (e.g., NaCl) to the wash water to break emulsions and improve phase separation [1]. |
| Product Color & Purity | Sulfonation of aromatic ring [1] | Strictly control acid catalyst concentration. A catalytic amount of H₂SO₄ helps minimize formation of colored sulfonated by-products [1]. |
| Polymerization of benzyl alcohol [1] | Avoid high temperatures during solvent removal post-reaction. Use vacuum distillation for final purification [1]. |
This step-by-step guide is adapted from a detailed lab report for synthesizing benzyl acetate, which can be directly applied to this compound by substituting acetic acid with decanoic acid [1].
The following diagram illustrates the complete experimental workflow and key purification steps.
If Fischer esterification continues to give low yields, you may consider these alternative pathways:
For any drug substance, establishing a stability profile is a core regulatory requirement. The goal is to determine the expiry date, retesting period, and appropriate storage conditions [1]. The following concepts are central to this process.
The following workflow outlines a systematic approach to stability investigation, from initial stress testing to final method application.
While specific data for benzyl decanoate is unavailable, research on benzyl nicotinate (another benzyl ester) provides an excellent example of how to approach stability testing for similar compounds [3].
Experimental Protocol: Degradation Kinetics Study [3]
k_obs).t_½) can be calculated from the rate constant: t_½ = 0.693 / k_obs.Key Quantitative Findings for Benzyl Nicotinate [3]
The study found that benzyl nicotinate was stable in acidic conditions (pH 2-3) but degraded under neutral and basic conditions, with the rate increasing with pH.
| pH | Buffer System | Observed Rate Constant (min⁻¹) | Half-Life (min) |
|---|---|---|---|
| 2.02 | Hydrochloric Acid | No degradation | - |
| 7.40 | Phosphate | 0.0051 | 135.9 |
| 9.04 | Borate | 0.0432 | 16.0 |
| 10.00 | Borate | 0.2221 | 3.1 |
Conditions: Temperature 50 ± 0.2 °C; Ionic strength 0.4 mol/L
Stabilization Strategies from the Case Study [3] The degradation was identified as hydroxide ion-catalyzed. A significant increase in stability was achieved by incorporating glycerol or polyethylene glycol 400 (PEG 400) as co-solvents into the aqueous solution, reducing the rate of hydrolysis.
1. Why didn't my search find data on this compound specifically? this compound is primarily used as a flavor and fragrance agent [4]. Unlike pharmaceutical compounds which require public stability data for regulatory approval, this data for flavor agents is often held by manufacturers as proprietary information and not published in the scientific literature searched.
2. What is the most likely degradation pathway for this compound in water? As an ester, this compound is highly susceptible to hydrolysis. In aqueous solution, it can break down into decanoic acid and benzyl alcohol. This reaction is typically catalyzed by hydrogen or hydroxide ions, meaning the rate will be highly dependent on the pH of the solution.
3. We are developing a formulation. How can we improve the stability of this compound? Based on general principles and the benzyl nicotinate case study, you can:
To proceed with your work on this compound, I suggest the following actions:
Since direct data is unavailable, you can design experiments to determine the stability of benzyl decanoate by drawing on methodologies used for similar compounds. The following table summarizes the key factors to investigate and the rationale for each, inspired by studies on benzyl nicotinate [1] [2] and N-Benzylbenzohydroxamic acid [3].
| Investigation Factor | Rationale & Measured Outcome |
|---|---|
| pH-Rate Profile | Determine the pH of maximum stability and whether degradation is acid/base-catalyzed. Measure the observed rate constant (kobs) at different pH values [1] [2]. |
| Solvent Polarity | Understand how solvent polarity affects the reaction rate. Measure kobs in different water-co-solvent mixtures [3]. |
| Temperature Dependence | Predict shelf-life at room temperature. Determine the activation energy (Ea) using the Arrhenius equation by measuring kobs at various temperatures [1] [2]. |
| Buffer Catalysis | Check if the buffer components themselves catalyze the reaction. Measure kobs at a constant pH but different buffer concentrations [1]. |
Based on the studies of related compounds, here is a detailed methodology you can adapt to study this compound.
1. Prepare Solutions for Stability Study
2. Conduct Forced Degradation Studies
3. Analyze Samples and Determine Kinetics
kobs) [1].The workflow for this experimental process can be visualized as follows:
Why is my this compound degrading faster than expected in an aqueous formulation? This is likely due to hydrolysis, which is catalyzed by hydroxide ions (OH⁻) in basic conditions. The rate of this reaction is highly dependent on the pH and temperature of your solution. To resolve this, you should first establish a pH-rate profile to identify the pH of maximum stability for your specific formulation. Furthermore, consider incorporating non-aqueous co-solvents like glycerol or PEG 400, which have been shown to significantly enhance the stability of similar benzyl esters [1] [2].
How can I isolate and identify the degradation products of this compound? The scalable RP-HPLC method used for analyzing this compound can be adapted for preparative separation to isolate degradation impurities [4]. Once isolated, the products can be identified using spectroscopic techniques such as Mass Spectrometry (LC-MS) and NMR. The expected primary degradation product is decanoic acid, with benzyl alcohol as a potential co-product.
Q: What is the primary degradation pathway for benzyl esters like benzyl decanoate? The primary degradation pathway for benzyl esters in aqueous solution is base-catalyzed hydrolysis [1] [2]. This reaction is catalyzed by hydroxide ions (OH⁻) and follows apparent first-order kinetics, meaning the degradation rate depends directly on the concentration of the ester itself.
Q: What are the products of this degradation? The hydrolysis of a benzyl ester typically yields the corresponding carboxylic acid (in this case, decanoic acid) and benzyl alcohol [3].
While direct data on this compound is limited, the following table summarizes quantitative findings from a rigorous study on benzyl nicotinate, which serves as a useful model due to its identical benzyl ester functional group [1] [2].
Table 1: Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution at 50°C
| pH | Buffer System | Observed Rate Constant (kobs, min⁻¹) | Half-Life (t1/2, minutes) |
|---|---|---|---|
| 2.02 | Hydrochloric Acid | No degradation observed | - |
| 3.04 | Hydrochloric Acid | No degradation observed | - |
| 7.40 | Phosphate | 0.0051 | 135.9 |
| 8.01 | Borate | 0.0116 | 59.7 |
| 9.04 | Borate | 0.0432 | 16.0 |
| 9.62 | Borate | 0.1159 | 6.0 |
| 10.00 | Borate | 0.2221 | 3.1 |
Key Stability Insights from the Data:
Q: How can I formulate an aqueous solution to minimize the degradation of a benzyl ester? Based on the model study, you can employ several strategies:
Experimental Protocol: Forced Degradation Study
You can adapt this method to study the degradation of this compound directly [2].
Q: What analytical method can I use to monitor this compound and its degradation? A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable. While a specific method for this compound degradation products was not found, one source provides a separation method for the intact compound [4].
The conceptual workflow for investigating and mitigating the degradation is as follows:
Understanding the fundamental properties of a compound is the first step in designing a purification strategy. The table below summarizes key data for benzyl decanoate.
| Property | Value / Description | Citation |
|---|---|---|
| CAS Number | 42175-41-7 | [1] [2] |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.39 g/mol | [1] [2] |
| Physical State | White solid (at room temperature) | [2] |
| Boiling Point | ~400 °C @ 760 mmHg | [2] |
| Melting Point | ~76 °C | [2] |
| logP | 6.02 (estimated values of 5.70-6.18 also reported) | [1] [2] |
| Solubility in Water | ~0.15 mg/L @ 25 °C (practically insoluble) | [2] |
| Solubility in Alcohol | Soluble | [2] |
A reliable analytical method is crucial for monitoring the purity of your compound during purification. The following reverse-phase (RP) HPLC method has been specifically documented for this compound [1].
Detailed Methodology:
Q1: What are the primary challenges in purifying this compound? The high logP value (≥6) indicates this molecule is extremely hydrophobic. This can make it challenging to develop reverse-phase HPLC methods without sufficient retention, and it will have a strong tendency to adsorb to surfaces and stick to non-polar impurities.
Q2: The HPLC peaks for my compound are broad or tailed. What could be the cause? Even with a dedicated method, you might encounter peak shape issues.
Q3: I cannot find a dedicated purification protocol. What is a general approach based on its properties? Given the available data, a logical purification workflow can be proposed.
Q4: How can I track potential genotoxic impurities from synthesis? Benzyl halides are common alkylating agents and are classified as Potential Genotoxic Impurities (PGTIs). To analyze them at trace levels, a derivatization HPLC-UV approach is highly effective [3]. Using a reagent like 1-(4-Nitrophenyl) piperazine (4-NPP) shifts the detection wavelength to 392 nm, minimizing interference from the main product and allowing for sensitive quantification [3].
You can adapt the principles from the table below to troubleshoot issues in related reduction experiments.
| Common Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield of Desired Product | Incomplete reduction; competing side reactions (e.g., elimination). | Ensure stoichiometric reductant; for benzylic systems, confirm catalytic HI (0.1-0.6 equiv) with red phosphorus (0.4-0.7 equiv) is used [1]. |
| Formation of Unwanted Byproducts (e.g., alkenes) | Dehydration reaction is favored [1]. | Increase concentration of HI to favor substitution/reduction over elimination; optimize reaction temperature [1]. |
| No Reaction or Slow Conversion | Insufficient catalyst or reducing agent; incorrect temperature [1]. | Verify catalyst (HI) concentration and amount of red phosphorus; run reaction at 80°C [1]. |
| Product Isolation Difficulties | Complex mixture from unselective reaction. | Switch to a biphasic toluene-water system to separate organic products from aqueous mineral acids easily [1]. |
Q1: What is a common side reaction during the reduction of benzylic alcohols, and how can it be suppressed? A key side reaction is disproportionation, where benzyl alcohol converts to a mixture of benzaldehyde and toluene. This is particularly favored in aerobic oxidations. Research on supported Au-Pd nanoparticles shows that this reaction is sensitive to the catalyst support and oxygen concentration. Using a basic support like MgO instead of TiO₂ can substantially suppress disproportionation and reduce toluene formation [2].
Q2: Are there greener alternatives to traditional stoichiometric reductants? Yes. Modern approaches focus on catalytic and photocatalytic methods. One green method uses a cobalt-based catalyst supported on magnetic nanospheres with hydrogen peroxide as an oxidant under light irradiation [3]. Another innovative approach uses vanadium catalysts, LED light, and oxygen from the air to drive couplings, producing only water as a byproduct [4].
Q3: Can reduction protocols be designed with better atom economy and safety? Absolutely. Traditional protocols can be improved by using a biphasic reaction medium (e.g., toluene-water). This setup allows for the use of catalytic amounts of hydriodic acid (as low as 0.1 equiv) with red phosphorus as a terminal reductant. It offers milder conditions, easier separation of products from acids, and better mass efficiency compared to methods like the Barton-McCombie reaction [1].
For a logical, step-by-step approach to diagnosing issues in reduction experiments, you can follow this workflow, which synthesizes concepts from the search results:
The detailed methodologies below can be cited as examples of robust, published procedures.
1. Catalytic Oxidation using a Cobalt Thioporphyrazine Catalyst [3]
2. Reduction using Hydriodic Acid in a Biphasic Medium [1]
The following table summarizes the key physical properties related to the temperature stability of benzyl decanoate.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Melting Point | 76.00 °C | At 760.00 mm Hg [1] |
| Boiling Point | 345.00 °C [2] to 400.00 °C [1] | At 760.00 mm Hg (values vary by source) |
| Flash Point | 109.44 °C [1] to 110 °C [2] | (Approx. 229.00 °F TCC); temperature at which liquid emits flammable vapor [1] |
For a comprehensive stability assessment, you can employ the following established methodologies. The workflows for these testing strategies are illustrated in the diagrams below.
This is the rigorous, internationally recognized standard for pharmaceutical development, which provides definitive data for regulatory submission [3].
This is a modern, efficient approach used in early drug discovery to predict long-term stability rapidly. It uses extreme conditions to accelerate degradation [3].
Detailed APS Methodology (with example for hydrolytic stability) [4]:
k) is used to calculate the half-life (t₁/₂) with the formula: t₁/₂ = -ln(2) / k.Q1: What is the maximum temperature this compound can withstand during processing? While its boiling point is very high (above 345°C), the flash point of ~110°C is a critical safety parameter. For short-term processing like melting, staying close to its melting point (76°C) is prudent. For long-term storage, temperatures at or below 25°C (room temperature) are recommended to minimize any potential for slow degradation.
Q2: How can I quickly rank the stability of several ester compounds in early development? The APS approach is ideal for this. You can test all compounds under the same aggressive conditions (e.g., 50-80°C at various pH levels) over 24-48 hours. The half-lives calculated from these studies will allow you to reliably rank them from most stable to least stable, informing your lead compound selection [4].
Q3: My compound degraded significantly in an APS study. What are the mitigation strategies? This is a common discovery-phase challenge. Strategies include:
Understanding the basic physicochemical properties of a compound is the first step in designing stability experiments. The following table summarizes key data for benzyl decanoate.
| Property | Value / Description | Relevance to Stability & Experimentation |
|---|---|---|
| Chemical Name | This compound [1] | Identifies the compound for documentation and labeling. |
| CAS Number | 42175-41-7 [1] | Provides a unique identifier for sourcing and regulatory filings. |
| Molecular Formula | C₁₇H₂₆O₂ [1] | Essential for mass balance and understanding degradation products. |
| Physical State | White solid (estimated) [1] | Informs handling, storage, and dissolution protocols. |
| Solubility in Water | 0.1487 mg/L at 25 °C (estimated) [1] | Indicates very low aqueous solubility, guiding the choice of solvents for assays. |
| logP (o/w) | 6.180 (estimated) [1] | High lipophilicity suggests a potential for distribution into oily phases in formulations. |
| Primary Category | Flavor and fragrance agent [1] | Provides context for its common use and regulatory status. |
While a specific pH-rate profile for this compound was not located, general principles of pH stability testing in drug development are well-established. Your experimental protocols should be designed around these principles.
Here are some common challenges and solutions that can be incorporated into an FAQ for researchers.
FAQ 1: How do we generate a pH-rate profile for a new compound like this compound?
Answer: A pH-rate profile is established through a forced degradation study. Here is a detailed workflow:
Experimental Protocol:
FAQ 2: Our pH meter gives inconsistent readings when testing viscous or non-aqueous samples. What should we do?
Answer: This is a common issue. Traditional pH meters are calibrated for aqueous solutions.
FAQ 3: What are the key regulatory considerations for stability data submission?
Answer: Thorough documentation from preformulation and stability studies is crucial for regulatory submissions to agencies like the FDA or EMA.
Based on the search results, here are the specific knowledge gaps and suggested actions to obtain the information you need:
Understanding the degradation kinetics of a pharmaceutical compound is crucial for predicting its shelf-life and optimal storage conditions [1]. For many drugs in solution, the degradation follows apparent first-order kinetics [2] [1]. This means the rate of degradation is proportional to the concentration of the drug itself.
The dependence of the degradation rate on temperature is quantitatively described by the Arrhenius equation [3] [4] [5]. This relationship allows scientists to extrapolate stability data from high temperatures (used in accelerated studies) to normal storage temperatures.
The equation is expressed as: k = Ae^(-Ea/RT) Where:
By taking the natural logarithm of both sides, the equation is transformed into a linear form: ln(k) = - (Ea/R) * (1/T) + ln(A) [4] [5]
A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line. The activation energy (Ea) can be calculated from the slope (-Ea/R), and the pre-exponential factor (A) can be determined from the y-intercept (ln(A)) [3] [5].
The workflow below illustrates the key steps involved in conducting this type of stability study.
The following methodology and data are adapted from a published study on benzyl nicotinate, which serves as an excellent model for the process you would follow with benzyl decanoate [2].
Detailed Experimental Methodology [2]
Summary of Kinetic Data at 50°C [2] Table 1: The observed rate constants and half-lives for the degradation of benzyl nicotinate in aqueous solution at 50°C.
| pH | Buffer Type | kobs (min⁻¹) | Half-life, t¹/² (min) |
|---|---|---|---|
| 2.02 | Hydrochloric acid | - | - |
| 3.04 | Hydrochloric acid | - | - |
| 7.40 | Phosphate | 0.0051 | 135.9 |
| 8.01 | Borate | 0.0116 | 59.7 |
| 9.04 | Borate | 0.0432 | 16.0 |
| 9.62 | Borate | 0.1159 | 6.0 |
| 10.00 | Borate | 0.2221 | 3.1 |
Activation Energy Calculation [2]
By measuring the rate constant (k) at different temperatures, the activation energy can be determined. The data below is for benzyl nicotinate at pH 7.4 and pH 9.04.
Table 2: Temperature dependence of the degradation rate constant for benzyl nicotinate.
| pH | Temperature (°C) | kobs (min⁻¹) | 1/T (K⁻¹) | ln(kobs) |
|---|---|---|---|---|
| 7.40 | 50 | 0.0051 | 0.003095 | -5.278 |
| 7.40 | 60 | 0.0086 | 0.003003 | -4.756 |
| 7.40 | 70 | 0.0168 | 0.002915 | -4.085 |
| 7.40 | 80 | 0.0264 | 0.002832 | -3.634 |
| 9.04 | 50 | 0.0432 | 0.003095 | -3.142 |
| 9.04 | 60 | 0.0693 | 0.003003 | -2.669 |
| 9.04 | 70 | 0.1130 | 0.002915 | -2.181 |
| 9.04 | 80 | 0.1690 | 0.002832 | -1.778 |
From the slopes of the Arrhenius plots, the study calculated the activation energies [2]:
Q1: Why is my Arrhenius plot not linear? A non-linear Arrhenius plot can indicate a change in the degradation mechanism across the temperature range studied [2]. It could also be due to experimental artifacts, such as:
Q2: How can I improve the stability of an ester like this compound in an aqueous formulation? The stability of benzyl nicotinate was significantly increased by incorporating co-solvents like glycerol or polyethylene glycol 400 into the aqueous solution [2]. This is a common strategy to reduce hydrolysis for hydrolysis-sensitive drugs.
Q3: My drug degradation is too slow to measure at room temperature. How can I get useful data? This is a common challenge. The standard solution is to conduct accelerated stability studies at elevated temperatures (e.g., 50°C, 60°C, 70°C) and then use the Arrhenius equation to extrapolate the rate constant to your desired storage temperature (e.g., 25°C) [2] [1]. This is a well-accepted practice in pharmaceutical development.
Q4: What is the difference between formation energy and stability for a material? Machine learning models can sometimes predict a compound's formation energy (energy to form from its elements) well. However, true thermodynamic stability depends on the energy of decomposition relative to all other compounds in its chemical space. Accurate formation energy predictions do not automatically guarantee accurate stability predictions, as stability is a relative measure [6].
Glycerol is valued as a biodegradable, non-toxic, and reusable solvent in synthetic chemistry.
Troubleshooting Guide: Glycerol in Condensation Reactions
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of product | Loss of glycerol solvent activity | Reuse glycerol solvent up to a maximum of four times. Fresh glycerol may be required [1]. |
| Reaction not proceeding | Incorrect substrate | Ensure you are using the correct ketones or aldehydes for the specific reaction (e.g., with o-phenylenediamine) [1]. |
| Difficulty in product isolation | High viscosity of glycerol | Dilute the reaction mixture with water or a less viscous solvent to facilitate extraction and purification. |
PEGylation involves attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or nanocarriers to enhance their therapeutic properties [2] [3] [4]. The following workflow outlines a general site-specific PEGylation experiment.
Frequently Asked Questions: PEGylation
What are the primary benefits of PEGylation? PEGylation can significantly extend a therapeutic's circulation half-life, reduce its immunogenicity (the tendency to provoke an immune response), improve solubility, and enhance stability against proteolytic degradation [2] [5] [3].
What is the 'Accelerated Blood Clearance (ABC)' phenomenon? The ABC phenomenon occurs when a first dose of a PEGylated drug triggers the production of anti-PEG IgM antibodies. A subsequent dose is then cleared much more rapidly from the bloodstream, reducing its efficacy. This is a known immunogenicity concern with PEGylated formulations [6].
My PEGylated protein has lost biological activity. What could be wrong? A loss of activity often results from PEGylation at or near the protein's active site or receptor-binding site. To mitigate this, shift from random PEGylation (first-generation) to site-specific PEGylation (second-generation). Methods like pH-controlled N-terminal conjugation or using engineered cysteine residues can place the PEG chain in a location that minimizes interference with biological activity [2] [4].
How can I characterize and quantify my PEGylated product? PEGylated products can be characterized using a combination of techniques. Common methods include:
Conjugating therapeutic molecules to nanocarriers like gold nanoparticles (AuNPs) that are coated with PEG can dramatically improve stability and enable targeted delivery [8] [9].
Case Study & Data: Stabilizing Peptide-Drug Conjugates (PDCs)
Researchers conjugated unstable PDCs to PEG-coated gold nanoparticles (PDC-PEG-AuNP). The results demonstrated a significant extension of the PDCs' half-life while retaining cytotoxicity toward target cancer cells [8].
| Formulation | Half-Life (Free PDC) | Half-Life (PDC-PEG-AuNP) | Cytotoxicity After 72h Pre-incubation |
|---|
| PDC-Chlorambucil | 10.6 min | 21.0 hours | Free PDC: Inactive PDC-PEG-AuNP: Active [8] | | PDC-Melphalan | 15.4 min | 22.3 hours | Free PDC: Inactive PDC-PEG-AuNP: Active [8] | | PDC-Bendamustine | 12.8 min | 21.9 hours | Free PDC: Inactive PDC-PEG-AuNP: Active [8] |
While PEGylation is a powerful technology, it is not without its challenges. A balanced view is crucial for successful experimental design.
Benzyl esters are versatile compounds used in organic synthesis and product formulation. The table below summarizes key esters.
| Ester Name | Chemical Formula | Molecular Weight (g/mol) | Key Physical Properties | Primary Applications |
|---|---|---|---|---|
| Benzyl Decanoate | C17H26O2 | 262.39 | White solid; MP: ~76°C; BP: ~400°C; logP (est.): 6.18; Low water solubility [1]. | Flavor and fragrance agent [1]. |
| Benzyl Hexanoate | C13H18O2 | 206.28 | Information missing | Information missing |
| Benzyl Ester (general) | R-COO-CH2-C6H5 | Varies | Information missing | Protecting group for carboxylic acids in organic synthesis [2] [3] [4]. |
| Benzyloxycarbonyl (Cbz) | - | - | Information missing | Protecting group for amines in peptide synthesis and drug development [3]. |
This method describes synthesizing benzyl benzoate analogs, including methyl benzoate, from benzyl ethers [5].
This lab-scale method uses in-situ hydrogen generation for safe and efficient deprotection [3].
The diagram below summarizes common pathways for the formation and cleavage of benzyl esters in synthetic chemistry.
The degradation kinetics of benzyl nicotinate have been systematically studied in aqueous solution. The key experimental findings and protocols are summarized below.
Experimental Protocol Summary:
Table 1: Degradation Kinetics of Benzyl Nicotinate at 50°C [1]
| pH | Buffer System | Observed Rate Constant (kₒbₛ, min⁻¹) | Half-Life (t₁/₂, min) |
|---|---|---|---|
| 2.02 | Hydrochloric acid | Not detected | - |
| 3.04 | Hydrochloric acid | Not detected | - |
| 7.40 | Phosphate | 0.0051 | 135.9 |
| 8.01 | Borate | 0.0116 | 59.7 |
| 9.04 | Borate | 0.0432 | 16.0 |
| 9.62 | Borate | 0.1159 | 6.0 |
| 10.00 | Borate | 0.2221 | 3.1 |
Key Findings:
The following diagram illustrates the experimental workflow and the hydrolysis pathway of benzyl nicotinate.
A direct comparison of degradation kinetics cannot be made due to the lack of kinetic data for this compound. The following table contrasts the two compounds based on available information.
Table 2: Property Comparison of this compound and Benzyl Nicotinate
| Property | This compound | Benzyl Nicotinate |
|---|---|---|
| CAS Number | 42175-41-7 [2] [3] | Information not available in search results |
| Molecular Formula | C₁₇H₂₆O₂ [2] | Information not available in search results |
| Major Application | Flavor and fragrance agent [3] | Rubefacient; used in pharmaceuticals and cosmetics [1] |
| Aqueous Solubility | Practically insoluble (0.1487 mg/L at 25°C) [3] | Soluble enough for analytical study in buffer solutions [1] |
| Log P (est.) | 6.02 [2] to 6.18 [3] (Highly lipophilic) | Information not available in search results |
| Degradation Data | Not found in the searched literature | Well-characterized (see Table 1) [1] |
| Known Degradation | Information not available | Hydroxide ion-catalyzed hydrolysis [1] |
The absence of degradation data for this compound represents a significant knowledge gap. Here's what this means for professionals:
To make an informed decision between these two compounds for a specific application, you may need to:
The table below summarizes the available data for this compound. Please note that the provided logP values are estimates, and a single, authoritatively established experimental value was not found in the searched literature.
| Property | Value | Notes/Source |
|---|---|---|
| CAS Number | 42175-41-7 | [1] [2] |
| Molecular Formula | C₁₇H₂₆O₂ | [1] [2] |
| Molecular Weight | 262.39 - 262.39 g/mol | [1] [2] |
| Estimated LogP | 6.02 [2], 6.18 (est) [1] | These are predicted or estimated values. |
| Experimental LogP | Information not located | A direct, experimentally determined value was not found in the search results. |
| Boiling Point | 345 °C | [1] |
| Density | 0.956 | [1] |
| Physical Description | Colorless oily liquid | [1] |
The partition coefficient, or LogP, is a crucial parameter in drug discovery and pesticide development. It measures a compound's lipophilicity, indicating how a solute distributes itself between octanol and water at near-infinite dilution [3].
A key reason for the difficulty in finding a single definitive LogP value is that it can be determined through various experimental and computational methods, which can yield different results [6].
The following diagram outlines the primary approaches for determining LogP values.
Experimental Protocols
Computational Prediction Methods
Computational approaches are widely used for rapid prediction and can be categorized as follows [4] [6]:
Given the scarcity of direct comparative data, you may need to take a more investigative approach:
One source mentions an HPLC method for benzyl decanoate, but it is based on a proprietary algorithm rather than experimental data [1].
For a method to be reliable and acceptable for use in drug development, it must undergo a rigorous validation process. The following parameters, as outlined by ICH, USP, and FDA guidelines, are required to prove the method is suitable for its intended purpose [2] [3].
The table below details the core parameters that must be validated for an HPLC method.
| Validation Parameter | Experimental Methodology & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity [2] [3] | Ability to accurately measure the analyte (e.g., this compound) in the presence of other components like impurities, degradants, or excipients. Demonstrated by analyzing blank samples and spiked samples. | No interference at the retention time of the analyte [2]. |
| Accuracy [4] [2] | Closeness of test results to the true value. Determined by spiking known amounts of the analyte into a sample matrix (recovery study). | Recovery of 98–102% for drug substance assays [4] [2]. |
| Precision [4] [2] [3] | Degree of agreement among individual test results. Includes repeatability (intra-day, same conditions) and intermediate precision (inter-day, different analysts or equipment). | RSD (Relative Standard Deviation) ≤ 1-2% for repeatability of retention time and peak area [4] [3]. |
| Linearity [4] [2] | Ability to obtain test results proportional to the concentration of the analyte. Demonstrated by analyzing samples at a minimum of 5 concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.999 [4]. |
| Range [2] | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated. | Typically 80-120% of the test concentration for assay methods [2]. |
| LOD & LOQ [4] [2] | LOD (Limit of Detection): Lowest amount of analyte that can be detected. LOQ (Limit of Quantification): Lowest amount that can be quantified with acceptable precision and accuracy. | LOD: Signal-to-noise ratio ≥ 3:1. LOQ: Signal-to-noise ratio ≥ 10:1 and RSD ≤ 10% [2]. |
| Robustness [4] [3] | Capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, mobile phase pH). | The method should remain specific, accurate, and precise under all varied conditions [3]. |
Since a fully validated method for this compound is not available in the public domain, you may need to develop and validate one yourself. Here is a suggested workflow:
The general principles and methods for evaluating fragrance stability are well-established. The table below summarizes the key testing protocols used in the industry to assess how a fragrance performs over time [1].
| Testing Method | Purpose | Typical Experimental Conditions |
|---|---|---|
| Accelerated Stability Testing | Predict long-term stability and shelf life | Exposure to elevated temperatures (e.g., 40°C) for weeks or months to simulate longer periods [1]. |
| Light Exposure Testing | Assess impact of light on fragrance and color | Controlled exposure to UV and/or visible light in specialized cabinets [1]. |
| Freeze-Thaw Testing | Evaluate physical stability to temperature extremes | Repeated cycling between freezing (e.g., -10°C to 5°C) and room temperature [1]. |
| Real-Time Stability Testing | Monitor performance under actual storage conditions | Storage at ambient conditions (e.g., 25°C, 60% relative humidity) for the intended product shelf life [1]. |
The following equipment is critical for conducting the experiments and measuring changes in the fragrance [1].
The diagram below outlines a logical workflow for conducting a comprehensive fragrance stability study, incorporating the methods described above.
A review of the search results reveals no connection between benzyl decanoate and thermochromism. The chemical data sheet for this compound describes it as a "white solid" used in flavors and fragrances, with no mention of any color-changing properties [1].
In contrast, the scientific literature describes several well-established families of thermochromic materials, which can be categorized as follows [2] [3]:
The table below summarizes the key characteristics of major thermochromic material types for comparison.
| Material Type | Mechanism of Action | Typical Transition | Key Characteristics | Common Applications [4] [3] |
|---|---|---|---|---|
| Leuco Dyes | Acid-base reaction in a solvent matrix; molecular structure change (e.g., ring-opening) [4] [3] | Reversible color/transparent (e.g., colored to colorless) | Wide color range; less accurate temperature response; microencapsulated for protection [3]. | Novelties (mugs, toys), product packaging, approximate temperature indicators [4]. |
| Liquid Crystals | Selective reflection of light due to changes in molecular layer spacing with temperature [4]. | Reversible color sequences (e.g., red to blue) | High accuracy; limited color range (dark/spectral/dark); difficult to work with [4]. | Precision thermometry, battery testers, mood rings [4]. |
| Inorganic Solids | Phase transition (e.g., semiconductor-to-metal) or change in crystal field/cordination geometry [2]. | Reversible or irreversible color change (e.g., red to brown) | Often robust; can operate at high temperatures; color changes can be subtle or dramatic [2]. | High-temperature coatings, smart windows (VO₂), sensors [2]. |
For researchers interested in evaluating the potential thermochromic properties of a compound like this compound, or characterizing known thermochromic materials, the diagram below outlines a general experimental workflow.
The key experiments involved in this workflow include:
The information found is limited to its chemical properties and an analytical method, rather than its performance as an extraction solvent [1].
| Property | Value / Information |
|---|---|
| CAS Number | 42175-41-7 [1] |
| Molecular Formula | C17H26O2 [1] |
| Molecular Weight | 262.394 g/mol [1] |
| LogP | 6.02 [1] |
| Synonyms | Decanoic acid, phenylmethyl ester [1] |
| Relevant Application | Analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile, water, and phosphoric acid [1] |
Since a ready-made comparison is not available, you can construct one by designing and executing a standardized experiment. Here is a proposed protocol based on common practices in solvent efficiency testing.
The core of the guide would be a laboratory study comparing the extraction efficiency of this compound with other common solvents for a specific model compound or a class of compounds (e.g., caffeine, a specific drug intermediate, or a natural product).
You should select a range of solvents with varying properties for a meaningful comparison. A potential set could include:
The following diagram outlines the key steps for a standardized comparison experiment.
(1 - C_aqueous_final / C_aqueous_initial) * 100C_organic / C_aqueous
While a specific EFSA evaluation for benzyl decanoate was not found, the search results contain a safety opinion for benzyl alcohol (E 1519), which is a metabolite of this compound [1]. This means that when this compound is used as a flavoring agent, the body breaks it down into benzyl alcohol and decanoic acid. Therefore, the safety of benzyl alcohol is directly relevant.
The key points from the EFSA re-evaluation of benzyl alcohol are summarized below [1]:
| Assessment Aspect | Details for Benzyl Alcohol (E 1519) |
|---|---|
| Panel | EFSA Panel on Food Additives and Flavourings (FAF) |
| Conclusion | Exposure does not raise a safety concern at reported uses and levels |
| ADI | 4 mg/kg body weight per day |
| Basis for ADI | NOAEL (No Observable Adverse Effect Level) of 400 mg/kg bw/day from a rat carcinogenicity study |
| Toxicity Profile | Low acute toxicity; no concern with respect to genotoxicity and carcinogenicity |
The Good Scents Company database provides information on the usage levels of this compound as a flavoring agent in various food categories, as presented in the table below [2].
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Dairy products (01.0) | 7.00000 | 35.00000 |
| Fats and oils (02.0) | 5.00000 | 25.00000 |
| Edible ices (03.0) | 10.00000 | 50.00000 |
| Processed fruit (04.1) | 7.00000 | 35.00000 |
| Confectionery (05.0) | 10.00000 | 50.00000 |
| Cereals and cereal products (06.0) | 5.00000 | 25.00000 |
| Bakery wares (07.0) | 10.00000 | 50.00000 |
| Meat and meat products (08.0) | 2.00000 | 10.00000 |
| Fish and fish products (09.0) | 2.00000 | 10.00000 |
| Salts, spices, soups, sauces, etc. (12.0) | 5.00000 | 25.00000 |
| Foodstuffs for particular nutritional uses (13.0) | 10.00000 | 50.00000 |
| Non-alcoholic beverages (14.1) | 5.00000 | 25.00000 |
| Alcoholic beverages (14.2) | 10.00000 | 50.00000 |
| Ready-to-eat savouries (15.0) | 20.00000 | 100.00000 |
| Composite foods (16.0) | 5.00000 | 25.00000 |
Since this compound is metabolized into benzyl alcohol in the body, its safety is closely linked to that of benzyl alcohol. The following diagram illustrates this metabolic relationship and the extrapolation of safety data.
Metabolic Pathway and Safety Data Extrapolation
The next diagram outlines a generalized workflow for the types of toxicity tests that would underpin a comprehensive safety assessment for a substance like this compound, based on the tests referenced for benzyl alcohol [2] [1].
Generalized Toxicity Testing Workflow
The key quantitative restriction for Benzyl Decanoate (CAS 42175-41-7) according to the 49th Amendment to the IFRA Code of Practice is summarized in the table below [1].
| Material | CAS Number | IFRA Limit in Fragrance Concentrate |
|---|---|---|
| This compound | 42175-41-7 | Up to 8.0000% |
This means that in the final fragrance concentrate (the undiluted perfume oil), the amount of this compound should not exceed 8.0000% by weight to comply with IFRA standards [1].
IFRA standards are designed to regulate the concentration of materials in the finished product that a consumer uses, such as an Eau de Toilette or Eau de Parfum (categorized as Category 4: Fine Fragrance) [2]. The limit provided in the table above applies to the fragrance concentrate, and you must calculate its concentration in the final diluted product.
The following diagram illustrates the workflow for this calculation and compliance verification.
Calculation Example [2]:
Finished Product Concentration = (50 / 1000) * 20 = 1.0%
This result (1.0%) is well under the 8.0% limit, meaning the formula is compliant.
The search results lack the experimental protocols and comparative performance data you requested. To build a more comprehensive guide, I suggest you: